molecular formula C22H18N6OS2 B11584551 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

Cat. No.: B11584551
M. Wt: 446.6 g/mol
InChI Key: LCYYOBSZDJWCII-UHFFFAOYSA-N
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Description

The compound 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic molecule that features a benzothiazole, quinazoline, and pyrimidine moiety These heterocyclic structures are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves multiple steps, starting with the preparation of the benzothiazole and quinazoline intermediates. The benzothiazole moiety can be synthesized through the condensation of 2-aminothiophenol with carbon disulfide, followed by cyclization with an appropriate aldehyde . The quinazoline moiety is typically prepared by reacting anthranilic acid with formamide . The final step involves coupling these intermediates with a pyrimidine derivative under controlled conditions, such as using a base like potassium carbonate in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening for the coupling reactions. The use of automated systems for monitoring reaction conditions and product isolation would also be beneficial.

Chemical Reactions Analysis

Types of Reactions

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, nitro derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and quinazoline moieties are known to interact with various biological targets, including kinases and G-protein coupled receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one lies in its combination of three distinct heterocyclic moieties, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H18N6OS2

Molecular Weight

446.6 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C22H18N6OS2/c1-12-7-8-16-15(9-12)13(2)23-20(25-16)28-21-24-14(10-19(29)27-21)11-30-22-26-17-5-3-4-6-18(17)31-22/h3-10H,11H2,1-2H3,(H2,23,24,25,27,28,29)

InChI Key

LCYYOBSZDJWCII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4)C

Origin of Product

United States

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